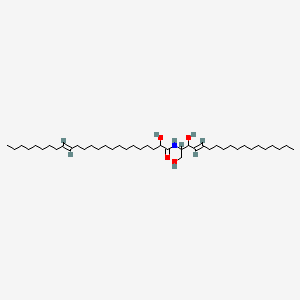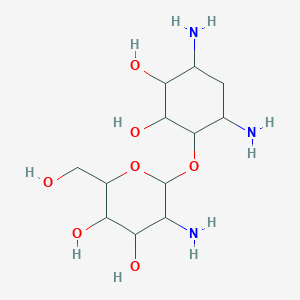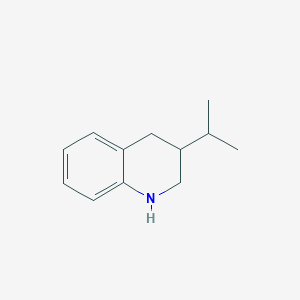
5,5,5-Trifluoropent-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5,5-Trifluoropent-2-enoic acid is an organic compound with the molecular formula C5H5F3O2 It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentenoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5,5-Trifluoropent-2-enoic acid typically involves the introduction of fluorine atoms into a pentenoic acid precursor. One common method is the fluorination of pent-2-enoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5,5,5-Trifluoropent-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used to replace fluorine atoms under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce 5,5,5-trifluoropentanoic acid.
Scientific Research Applications
5,5,5-Trifluoropent-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound can be used to study the effects of fluorinated molecules on biological systems, including enzyme inhibition and protein interactions.
Medicine: Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.
Industry: In materials science, fluorinated compounds are used to create polymers with unique properties such as increased thermal stability and chemical resistance.
Mechanism of Action
The mechanism by which 5,5,5-Trifluoropent-2-enoic acid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can significantly alter the electronic properties of the molecule, affecting its reactivity and binding affinity. For example, in enzyme inhibition studies, the trifluoromethyl group can enhance binding to the active site, leading to more potent inhibition.
Comparison with Similar Compounds
Similar Compounds
5,5,5-Trifluoropentanoic acid: Similar structure but lacks the double bond, leading to different reactivity and applications.
5,5,5-Trifluoro-2-methylpent-2-enoic acid: Contains an additional methyl group, which can influence its chemical properties and biological activity.
5,5,5-Trifluoro-3-hexenoic acid: Longer carbon chain, which may affect its solubility and interaction with biological targets.
Uniqueness
5,5,5-Trifluoropent-2-enoic acid is unique due to the combination of a trifluoromethyl group and a double bond within a relatively short carbon chain. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C5H5F3O2 |
|---|---|
Molecular Weight |
154.09 g/mol |
IUPAC Name |
(E)-5,5,5-trifluoropent-2-enoic acid |
InChI |
InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2-4(9)10/h1-2H,3H2,(H,9,10)/b2-1+ |
InChI Key |
DNJNMLSOKFTGMW-OWOJBTEDSA-N |
Isomeric SMILES |
C(/C=C/C(=O)O)C(F)(F)F |
Canonical SMILES |
C(C=CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B12063629.png)

![(S)-1-{(RP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B12063636.png)

![(+)-O-Isopropylidene-2,3-dihydroxy-1,4-bis[bis(4-trifluoromethylphenyl)phosphino]butane](/img/structure/B12063649.png)

![2-[3-(3-Butyl-1,1-dimethylbenzo[e]indol-2-ylidene)prop-1-enyl]-1,1,3-trimethylbenzo[e]indol-3-ium;hexafluorophosphate](/img/structure/B12063655.png)



(2-diphenylphosphinophenyl)methane](/img/structure/B12063680.png)


